Cas no 82692-44-2 (Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)-)

Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)- structure
82692-44-2 structure
Nome del prodotto:Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)-
Numero CAS:82692-44-2
MF:C22H20Cl2N2O3
MW:431.311803817749
CID:722820
PubChem ID:94686

Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)-
    • BENZOFENAP
    • Benzofenap solution
    • Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphe...
    • 1,3-dimethyl-4-(2,4-dichloro-3-methylbenzoyl)-5-(4-methyl-phenacyloxy)pyrazole
    • 2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)ethanone
    • 2-[4-(2,4-dichloro-3-methyl-benzoyl)-2,5-dimethyl-2H-pyrazol-3-yloxy]-1-p-tolyl-ethanone
    • 2-[4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy]-4'-methylacetophenone
    • Ben
    • ethanone,2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1h-pyrazol-5-yl)oxy
    • MY 71
    • MY 98
    • Yukawide
    • 2-[[4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)ethanone (ACI)
    • Benzofenap 100 microg/mL in Cyclohexane
    • Benzofenap [ISO]
    • MY-71
    • DTXSID5058193
    • Ethanone, 2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)-
    • 4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-5-[(4-methylbenzoyl)methoxy]-1H-pyrazole
    • NS00015263
    • Benzofenap; MY 71; MY 98; Yukawide; Ethanone, 2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)-
    • Ethanone, 2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)-
    • JDWQITFHZOBBFE-UHFFFAOYSA-N
    • 2-(4-(2,4-Dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4'-methylacetophenone
    • Q27155619
    • 2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone
    • SCHEMBL55547
    • AKOS015902941
    • 2-({4-[(2,4-dichloro-3-methylphenyl)carbonyl]-1,3-dimethyl-1H-pyrazol-5-yl}oxy)-1-(4-methylphenyl)ethan-1-one
    • WC7DBL9WD6
    • C18555
    • 82692-44-2
    • 2-((4-((2,4-dichloro-3-methylphenyl)carbonyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethan-1-one
    • 2-((4-(2,4-DICHLORO-3-METHYLBENZOYL)-1,3-DIMETHYL-1H-PYRAZOL-5-YL)OXY)-1-(4-METHYLPHENYL)ETHANONE
    • DTXCID1031961
    • Benzofenap 10 microg/mL in Cyclohexane
    • UNII-WC7DBL9WD6
    • CHEBI:81829
    • MDL: MFCD01727543
    • Inchi: 1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3
    • Chiave InChI: JDWQITFHZOBBFE-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(OCC(C2C=CC(C)=CC=2)=O)N(C)N=C1C)C1C(Cl)=C(C)C(Cl)=CC=1

Proprietà calcolate

  • Massa esatta: 430.08500
  • Massa monoisotopica: 430.0850979g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 597
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 61.2Ų

Proprietà sperimentali

  • Densità: 1.29
  • Punto di fusione: 133 ºC
  • Punto di ebollizione: 142.4°C (rough estimate)
  • Punto di infiammabilità: 2℃
  • Indice di rifrazione: 1.6200 (estimate)
  • PSA: 61.19000
  • LogP: 5.14480

Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1648 3 / PGII
  • Codice categoria di pericolo: 11-20/21/22-36
  • Istruzioni di sicurezza: 16-36/37
  • Identificazione dei materiali pericolosi: F Xn

Ethanone,2-[[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)- Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd